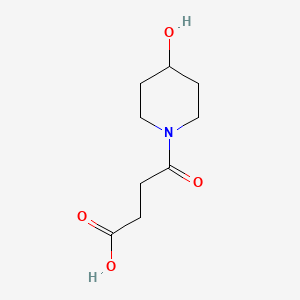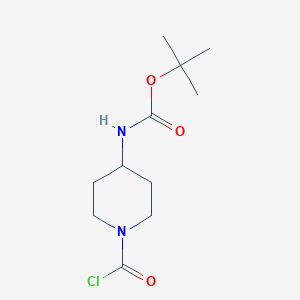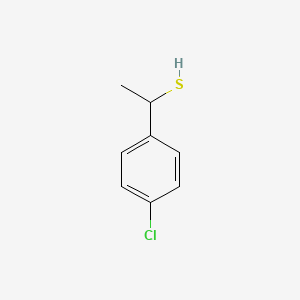![molecular formula C18H15ClN6O2 B2529161 N-((8-(3-metil-1,2,4-oxadiazol-5-il)-[1,2,4]triazolo[4,3-a]piridin-3-il)metil)-2-(2-clorofenil)acetamida CAS No. 2034532-00-6](/img/structure/B2529161.png)
N-((8-(3-metil-1,2,4-oxadiazol-5-il)-[1,2,4]triazolo[4,3-a]piridin-3-il)metil)-2-(2-clorofenil)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H15ClN6O2 and its molecular weight is 382.81. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chlorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chlorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
a. Inhibidores de la anhidrasa carbónica: Los 1,2,5-oxadiazoles y sus derivados muestran una actividad inhibitoria prometedora contra las enzimas de la anhidrasa carbónica. Las anhidrasas carbónicas desempeñan un papel crucial en el mantenimiento del equilibrio ácido-base y son objetivos farmacológicos potenciales para afecciones como el glaucoma, la epilepsia y el cáncer .
b. Agentes antibacterianos: Los investigadores han explorado los 1,2,5-oxadiazoles como agentes antibacterianos. Estos compuestos pueden inhibir el crecimiento bacteriano al dirigirse a procesos celulares esenciales .
c. Vasodilatadores: Ciertos derivados de 1,2,5-oxadiazol poseen efectos vasodilatadores, lo que los hace relevantes para la investigación cardiovascular. Los vasodilatadores ayudan a relajar los vasos sanguíneos y mejorar el flujo sanguíneo .
d. Medicamentos antimaláricos: Se ha investigado la actividad antimalárica de los 1,2,5-oxadiazoles. Estos compuestos pueden interferir con las vías metabólicas del parásito, ofreciendo posibles opciones terapéuticas .
e. Agentes anticancerígenos: Algunos compuestos basados en 1,2,5-oxadiazol exhiben propiedades anticancerígenas. Los investigadores han explorado sus efectos en líneas celulares cancerosas y la inhibición del crecimiento tumoral .
Aplicaciones en Ciencia de Materiales
Más allá de la medicina, los 1,2,5-oxadiazoles encuentran aplicaciones en la ciencia de los materiales:
a. Química de polímeros: Se han sintetizado polímeros que contienen 1,2,5-oxadiazol para diversas aplicaciones, incluidas la optoelectrónica, los sensores y los recubrimientos. Sus propiedades electrónicas únicas los hacen valiosos en estos campos .
b. Semiconductores orgánicos: Los investigadores han investigado los derivados de 1,2,5-oxadiazol como semiconductores orgánicos. Estos materiales se pueden utilizar en dispositivos electrónicos como diodos orgánicos emisores de luz (OLED) y transistores de efecto de campo .
Aplicaciones en Ciencia Agrícola
Los 1,2,5-oxadiazoles tienen aplicaciones potenciales en la agricultura:
a. Pesticidas: Algunos derivados exhiben actividad pesticida. Los investigadores exploran su efectividad en el control de plagas y la protección de cultivos .
Mecanismo De Acción
Target of Action
It’s common for compounds with similar structures to interact with various enzymes, receptors, or dna .
Mode of Action
One of the search results suggests that similar compounds can intercalate dna . This means the compound could insert itself between the base pairs in the DNA helix, disrupting the normal biological processes.
Biochemical Pathways
Dna intercalation can affect a variety of biochemical pathways, including dna replication and transcription, which can lead to cell death .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
If the compound does indeed intercalate dna, it could lead to disruptions in critical cellular processes such as dna replication and transcription, potentially leading to cell death .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can often impact a compound’s stability and efficacy .
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O2/c1-11-21-18(27-24-11)13-6-4-8-25-15(22-23-17(13)25)10-20-16(26)9-12-5-2-3-7-14(12)19/h2-8H,9-10H2,1H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUSZRWERFLRHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2529078.png)
![5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2529080.png)



![2,6-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2529089.png)
![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide](/img/structure/B2529090.png)
![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-bromobenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2529091.png)


![3-(4-Ethoxyphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2529095.png)
![1-[4-(3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2529097.png)
![ethyl 3-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2529098.png)
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2529100.png)
